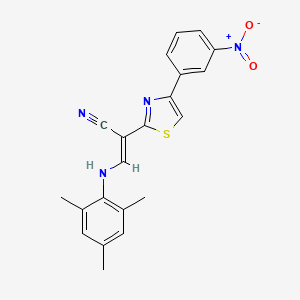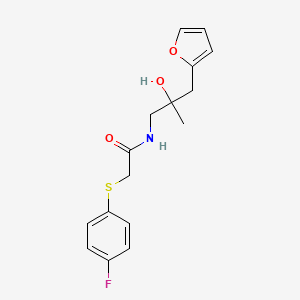![molecular formula C22H16ClN5O2 B2542527 5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1206991-90-3](/img/structure/B2542527.png)
5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex molecule that appears to be related to a class of compounds that have been synthesized for their potential biological activities. The related compounds in the provided papers include various pyrazole and oxadiazole derivatives, which have been evaluated for antifungal, antitubercular, and antimicrobial activities . These compounds are characterized by the presence of a pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms, and an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of hydrazones or carbohydrazides using reagents such as chloramine-T or POCl3 . The process may include unexpected aromatization during oxidative cyclization, which can lead to the formation of 1,3,4-oxadiazoles . The synthesis routes are designed to introduce various substituents onto the core scaffold, which can significantly influence the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using a combination of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Crystallographic techniques can also be employed to determine the precise geometry of the molecules, as seen in the case of a related compound crystallizing in the triclinic space group . Quantum chemical methods, such as DFT calculations, are used to examine the molecular geometry and vibrational frequencies, providing insights into the electronic structure and stability of the compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of reactive functional groups such as the oxadiazole ring suggests that these compounds could participate in various chemical reactions. The reactivity can be influenced by the electronic properties of the substituents attached to the core scaffold, which can be inferred from HOMO-LUMO energy gap calculations and molecular electrostatic potential maps .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the antimicrobial evaluation suggests that these compounds have significant biological activity, which is a critical aspect of their chemical properties . The optical properties, including UV-vis absorption and fluorescence emission, are investigated for some derivatives, indicating their potential use in optical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on structurally similar compounds often involves their synthesis and detailed structural characterization. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the pursuit of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities (Katariya, Vennapu, & Shah, 2021). These compounds were analyzed using various spectroanalytical techniques, highlighting the importance of structural elucidation in developing new pharmaceuticals.
Anticancer and Antimicrobial Applications
Several studies focus on the anticancer and antimicrobial potential of compounds bearing structural motifs similar to the one . For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This underscores the potential of these compounds as leads for developing new therapeutic agents.
Insecticidal and Antitubercular Activities
Compounds with oxadiazole rings have shown diverse biological activities, including insecticidal and antitubercular effects. A study on the synthesis, insecticidal activity, and structure-activity relationship (SAR) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited good insecticidal activities against Plutella xylostella, a significant pest (Qi et al., 2014). Another study focused on synthesizing oxadiazole derivatives for anti-tubercular activity, highlighting the versatility of these compounds in addressing various public health challenges (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Eigenschaften
IUPAC Name |
5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c1-14-5-2-3-8-17(14)18-12-19-22(29)27(9-10-28(19)25-18)13-20-24-21(26-30-20)15-6-4-7-16(23)11-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSGBWKTVQHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)


![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)
![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![3-[[(2-Hydroxy-2,3-dihydro-1H-inden-5-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2542459.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)


